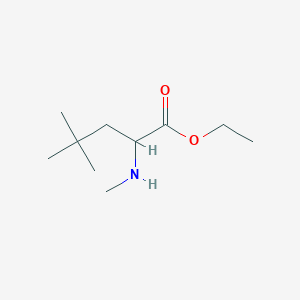
2-Amino-1-hydroxycyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-hydroxycyclopentane-1-carboxylic acid is a unique organic compound characterized by its cyclopentane ring structure with an amino group, a hydroxyl group, and a carboxylic acid group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-hydroxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl acetoacetate with sodium methoxide in a methanol solution. The resulting product is then hydrolyzed with hydrochloric acid to release 2-hydroxycyclopentane-1-carboxylic acid, which can be further modified to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 2-amino-1-hydroxycyclopentane-1-carboxylic acid for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-hydroxycyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-1-hydroxycyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-1-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxycyclopentane-1-carboxylic acid: Lacks the amino group but shares similar structural features.
1-hydroxycyclopentanecarboxylic acid: Similar structure but with different functional group positioning.
Uniqueness
2-amino-1-hydroxycyclopentane-1-carboxylic acid is unique due to the presence of both an amino group and a hydroxyl group on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2-amino-1-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-2-1-3-6(4,10)5(8)9/h4,10H,1-3,7H2,(H,8,9) |
InChI-Schlüssel |
PXTFEHWFTXJKSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(C(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


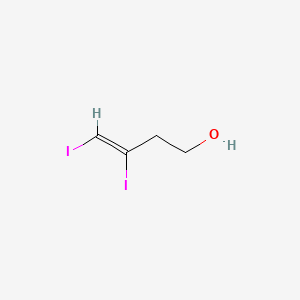



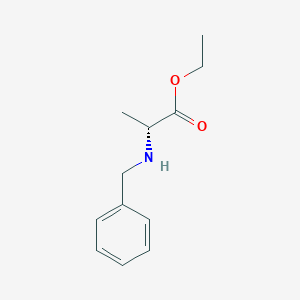
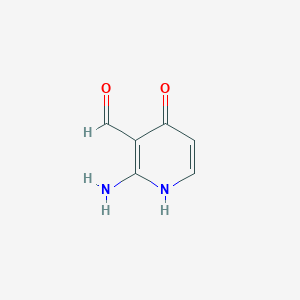
![5-[3-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B13509136.png)
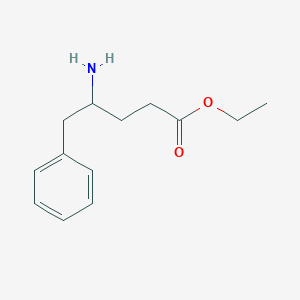
![rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13509140.png)
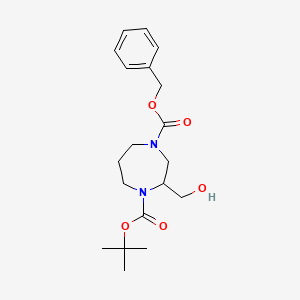
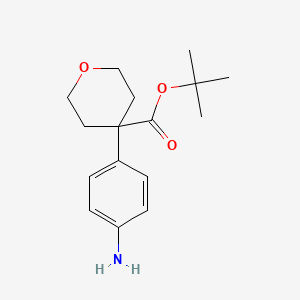
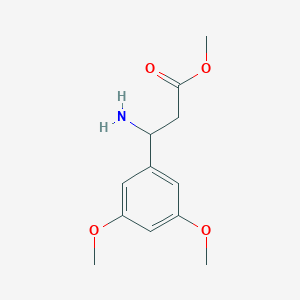
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)
